3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID
Overview
Description
3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID is a complex organic compound that features a unique tricyclic structure with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization of linear precursors.
Functional Group Transformations: Introduction of the furan ring and other functional groups through various organic reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: Use of catalysts, solvents, and temperature control to maximize yield and purity.
Scale-Up Processes: Transition from laboratory-scale synthesis to industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID may have applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies and as a probe for biological pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Biological Pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-(2-thienyl)propanoic acid: Similar structure with a thiophene ring instead of a furan ring.
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-(2-pyridyl)propanoic acid: Similar structure with a pyridine ring.
Uniqueness
The uniqueness of 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-3-(2-FURYL)PROPANOIC ACID lies in its specific tricyclic structure and the presence of the furan ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-(furan-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12(19)7-10(11-2-1-5-22-11)17-15(20)13-8-3-4-9(6-8)14(13)16(17)21/h1-2,5,8-10,13-14H,3-4,6-7H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHBFPEZQVAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC(=O)O)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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